molecular formula C15H16N2O B11712557 Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl- CAS No. 77585-85-4

Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-

Cat. No.: B11712557
CAS No.: 77585-85-4
M. Wt: 240.30 g/mol
InChI Key: HBOONMYJMCXSGD-UHFFFAOYSA-N
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Description

Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea, where the hydrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- typically involves the reaction of aniline derivatives with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5NH2+CH3NCOC6H5NHCONHCH3\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_3 C6​H5​NH2​+CH3​NCO→C6​H5​NHCONHCH3​

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and other derivatives.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction may produce simpler amines.

Scientific Research Applications

Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a stabilizer by inhibiting the decomposition reactions of nitrate esters, thereby enhancing the stability of energetic materials . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethyl-N,N’-diphenylurea
  • N,N’-dimethyl-N,N’-diphenylurea
  • N-methyl-N’,N’-diphenylurea

Uniqueness

Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to stabilize nitrate ester-based energetic materials sets it apart from other similar compounds .

Properties

CAS No.

77585-85-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)-1-phenylurea

InChI

InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18)

InChI Key

HBOONMYJMCXSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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